molecular formula C22H19N5O B2736487 N-benzyl-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207037-25-9

N-benzyl-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2736487
CAS No.: 1207037-25-9
M. Wt: 369.428
InChI Key: BDEKVDHOBQESJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Scientific Research Applications

N-benzyl-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

Future Directions

The future directions in the research of benzothiazole derivatives include the development of new synthetic methods and the exploration of their biological activity. There is also a need for further studies on the mechanism of action of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. Common synthetic pathways include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of benzothiazole and benzoxazole moieties, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O/c1-16-9-11-19(12-10-16)27-21(18-8-5-13-23-15-18)20(25-26-27)22(28)24-14-17-6-3-2-4-7-17/h2-13,15H,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEKVDHOBQESJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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